N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a piperidinyl moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Coupling Reactions: The final step involves coupling the piperidinyl moiety with the benzamide core using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinyl and benzamide structure.
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia, featuring a benzamide core.
Uniqueness
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-11-16(8-9-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(12-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGJRVZABBOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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